1(3H)-Isobenzofuranone, 6,7-dimethoxy-3-((2-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)phenyl)amino)-
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Overview
Description
- It belongs to the class of tetrahydroisoquinoline derivatives, which have been studied for various biological activities, including anti-HIV properties .
- The compound’s chemical formula is C24H28N4O3.
1(3H)-Isobenzofuranone, 6,7-dimethoxy-3-((2-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)phenyl)amino)-: is a complex organic compound with a unique structure.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves multi-step organic synthesis.
- Industrial production methods may vary, but they would likely involve efficient and scalable synthetic processes.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and substituents present.
Scientific Research Applications
Medicine: Given its structural complexity, researchers may explore its potential as an anti-HIV agent or for other therapeutic purposes.
Chemistry: It could serve as a synthetic intermediate or a building block for more complex molecules.
Biology: Investigating its interactions with biological targets could reveal its biological effects.
Mechanism of Action
- Unfortunately, detailed information about its mechanism of action is not readily available. Further research would be needed to elucidate this aspect.
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
90494-57-8 |
---|---|
Molecular Formula |
C29H33N3O4 |
Molecular Weight |
487.6 g/mol |
IUPAC Name |
6,7-dimethoxy-3-[2-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]anilino]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C29H33N3O4/c1-20-8-4-7-11-24(20)32-18-16-31(17-19-32)15-14-21-9-5-6-10-23(21)30-28-22-12-13-25(34-2)27(35-3)26(22)29(33)36-28/h4-13,28,30H,14-19H2,1-3H3 |
InChI Key |
KCVPGBUVMNKXJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCC3=CC=CC=C3NC4C5=C(C(=C(C=C5)OC)OC)C(=O)O4 |
Origin of Product |
United States |
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